N-(4-amino-2-methylphenyl)-4-chlorobenzamide
Description
N-(4-amino-2-methylphenyl)-4-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and a chlorine atom attached to a benzamide structure
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGQTSZJRYEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-amino-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemical Synthesis
N-(4-amino-2-methylphenyl)-4-chlorobenzamide is primarily utilized as an intermediate in the synthesis of other chemical compounds. Its amine group can participate in nucleophilic substitution reactions, making it valuable for creating various substituted benzamides. Additionally, it can undergo oxidation and reduction reactions, which are essential for developing different derivatives that may exhibit desirable properties for further applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that similar compounds in its class demonstrate effectiveness against various bacterial and fungal strains. This property positions it as a candidate for developing new antibiotics or antifungal agents .
Anticancer Activity
The compound is being investigated for its potential anticancer effects. Similar derivatives have shown cytotoxic activity against several human cancer cell lines, including breast and colon cancers. Ongoing research aims to elucidate the mechanisms by which these compounds induce apoptosis in cancer cells, thereby providing insights into their therapeutic potential .
Medicinal Chemistry
This compound is being explored for its therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets makes it a subject of interest in drug development. For instance, studies suggest that compounds with similar structures may inhibit certain enzymes or receptors involved in disease progression, which could lead to novel treatment options for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Industrial Applications
The compound also finds utility in industrial settings, particularly as a precursor for producing herbicides and agrochemicals. Its chemical properties allow it to be transformed into formulations that can effectively target weeds without harming crops, thus contributing to agricultural productivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methylphenyl)-2-chlorobenzamide
- N-(4-amino-2-methylphenyl)-4-bromobenzamide
- N-(4-amino-2-methylphenyl)-4-fluorobenzamide
Uniqueness
N-(4-amino-2-methylphenyl)-4-chlorobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorine atom at the para position enhances its reactivity and potential interactions with biological targets .
Biological Activity
N-(4-amino-2-methylphenyl)-4-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 274.75 g/mol
- Functional Groups : Amino group (-NH2), chlorobenzamide moiety, and a methyl group.
This structural configuration allows for various interactions with biological macromolecules, influencing its biological activity.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It has been noted to inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and other kinases.
- Cellular Interaction : The amino group can form hydrogen bonds with target proteins, while the chlorobenzamide moiety interacts with hydrophobic regions, modulating enzyme activity and receptor interactions .
Anticancer Properties
This compound has demonstrated significant anticancer activity across various cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| K562 | 0.94 | High potency against leukemia |
| MCF7 | 6.55 | Effective against breast cancer |
| HCT116 | 10.76 | Moderate activity against colon cancer |
| NB4 | 0.96 | Strong inhibitory effect |
These findings indicate that the compound exhibits selective cytotoxicity towards leukemia cells compared to solid tumors .
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, particularly targeting:
- HDAC3 : It has shown potent inhibition with an IC50 value of 95.48 nM, indicating its potential as a therapeutic agent for cancers reliant on HDAC activity .
- DNA Methylation Enzymes : The compound disrupts DNA methylation processes, which are crucial for cancer cell survival and proliferation.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the compound's structure significantly affect its biological activity:
- Substituent Effects : The presence of chlorine at the para position enhances hydrophobic interactions, increasing potency against certain cancer cell lines.
- Amino Group Variations : Alterations in the amino group have been shown to impact binding affinity and inhibition efficacy against targeted enzymes .
Case Studies
-
Leukemia Cell Line Studies :
A study involving various analogues of this compound revealed that specific substitutions on the benzamide significantly increased cytotoxicity against leukemia cell lines. For instance, a derivative with an acetyl group exhibited IC50 values of 1.30 µM against HepG2 cells . -
HDAC Inhibition :
In vivo studies demonstrated that this compound could inhibit tumor growth in xenograft models by promoting apoptosis and causing G2/M phase arrest in cancer cells. This suggests its potential utility in combination therapies with other anticancer agents like taxol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
